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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
2-Bromo-3-methoxypyridine, a key intermediate in pharmaceutical and organic synthesis.
This document is intended to serve as a valuable resource for researchers and professionals
engaged in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

2-Bromo-3-methoxypyridine is a substituted pyridine with the chemical formula CeHsBrNO
and a molecular weight of 188.02 g/mol . Its structure, featuring a bromine atom at the 2-
position and a methoxy group at the 3-position of the pyridine ring, makes it a versatile building
block in the synthesis of more complex molecules.

Spectroscopic Data

This section summarizes the available spectroscopic data for 2-Bromo-3-methoxypyridine.
The data has been compiled from various sources and is presented in a structured format for
ease of comparison and interpretation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment of hydrogen atoms.
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Table 1: *H NMR Spectroscopic Data for 2-Bromo-3-methoxypyridine

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.97 m 1H - H-6
7.21 dd 1H 4.8,8.0 H-4
7.12 m 1H - H-5
3.90 S 3H - -OCHs

Solvent: CDCls, Spectrometer Frequency: 400 MHz[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Each unique carbon atom in the molecule gives a distinct signal.

Note: Despite extensive searches of available scientific literature and databases, specific
experimental 13C NMR data for 2-Bromo-3-methoxypyridine could not be located. The data
for its isomers, such as 2-Bromo-6-methoxypyridine, is available but is not a substitute. For
researchers requiring this data, it is recommended to acquire it experimentally.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopic Data for 2-Bromo-3-methoxypyridine
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Wavenumber (cm~?) Assignment

1556 C=C/C=N stretching (aromatic ring)
1410 C-H bending

1076 C-O stretching (asymmetric)

1049 C-0O stretching (symmetric)

788 C-H out-of-plane bending

Technique: Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Table 3: Mass Spectrometry (GC-MS) Data for 2-Bromo-3-methoxypyridine

m/z Relative Intensity Assignment

189 [Data not available] [M+2]* (due to 8Br isotope)
187 [Data not available] [M]* (due to 7°Br isotope)
78 Top Peak [CsHaN]* fragment

Source: NIST Mass Spectrometry Data Center

Note: A complete mass spectrum with relative intensities for all fragments of 2-Bromo-3-
methoxypyridine is not readily available in the public domain. The data presented indicates
the molecular ion peaks, showing the characteristic isotopic pattern of bromine ("°Br and 81Br in
approximately a 1:1 ratio), and the most abundant fragment.

Experimental Protocols
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This section provides detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard laboratory practices and can be
adapted for use with various modern spectroscopic instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Click to download full resolution via product page

Figure 1: General workflow for NMR spectroscopic analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Approximately
10-20 mg of 2-Bromo-3-methoxypyridine was dissolved in about 0.7 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The solution
was then transferred to a 5 mm NMR tube. *H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.
e Number of Scans: 16-32
o Relaxation Delay: 1-2 seconds

o Spectral Width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm). 33C NMR
Acquisition (Recommended):

o Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
e Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.
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¢ Spectral Width: -10 to 220 ppm. Data Processing: The raw data (Free Induction Decay - FID)
was Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Clean ATR crystal

Record background spectrum

Place a small amount of
2-Bromo-3-methoxypyridine
on the crystal

Record sample spectrum

Analyze spectrum
Clean ATR crystal and assign peaks

Click to download full resolution via product page
Figure 2: Workflow for ATR-IR spectroscopic analysis.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid 2-
Bromo-3-methoxypyridine was placed directly onto the ATR crystal. Data Acquisition:
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e Technique: ATR.
e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1,

o Number of Scans: 16-32. Data Processing: The sample spectrum was ratioed against a
previously collected background spectrum to yield the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Click to download full resolution via product page

Figure 3: General workflow for GC-MS analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Sample
Preparation: A dilute solution of 2-Bromo-3-methoxypyridine in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) was prepared. GC Conditions (Typical):

¢ Injection Mode: Split/splitless.
* Injector Temperature: 250 °C.

e Column: A non-polar capillary column (e.g., DB-5ms).
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e Oven Program: A temperature gradient program to ensure good separation, for example,
starting at 50 °C and ramping to 250 °C.

e Carrier Gas: Helium. MS Conditions (Typical):
¢ lonization Mode: Electron Impact (El) at 70 eV.
e Mass Range: 50-500 amul.

e Source Temperature: 230 °C. Data Analysis: The resulting mass spectrum was analyzed to
identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a consolidated source of spectroscopic information for 2-Bromo-
3-methoxypyridine, including *H NMR and IR data, along with partial mass spectrometry data.
While a complete set of experimental 13C NMR and a full mass spectrum are not currently
available in public databases, the provided experimental protocols offer a clear path for their
acquisition. The data and methodologies presented herein are intended to support the research
and development activities of scientists and professionals in the field of chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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